Jnk-IN-14

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Jnk-IN-14 is a potent inhibitor of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. JNKs are involved in various physiological processes, including cell proliferation, differentiation, survival, and apoptosis. This compound has shown significant potential in scientific research due to its ability to selectively inhibit JNK1, JNK2, and JNK3 with high efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jnk-IN-14 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

Jnk-IN-14 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

Jnk-IN-14 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the JNK signaling pathway and its role in various chemical processes.

Biology: Employed in cellular and molecular biology research to investigate the effects of JNK inhibition on cell proliferation, differentiation, and apoptosis.

Medicine: Explored as a potential therapeutic agent for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions due to its ability to modulate JNK activity.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting the JNK pathway .

Mechanism of Action

Jnk-IN-14 exerts its effects by selectively inhibiting the activity of JNK1, JNK2, and JNK3. It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts the JNK signaling pathway, leading to altered gene expression, reduced cell proliferation, and increased apoptosis. The molecular targets and pathways involved include c-Jun, a transcription factor that regulates various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Jnk-IN-14 include:

JNK-IN-8: An irreversible inhibitor of JNK1, JNK2, and JNK3 with high specificity.

SP600125: A widely used JNK inhibitor with moderate selectivity and efficacy.

Indenoquinoxaline-based oximes: Novel JNK inhibitors with submicromolar binding affinity for JNK isoforms.

Uniqueness of this compound

This compound stands out due to its high potency and selectivity for JNK1, JNK2, and JNK3. It demonstrates greater inhibitory efficacy compared to other JNK inhibitors like SP600125. Additionally, this compound induces early-stage apoptosis and arrests cell population at the G2/M phase, making it a valuable tool for studying the JNK pathway and its role in various diseases .

Biological Activity

JNK-IN-14 is a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which plays a crucial role in various cellular processes, including apoptosis, inflammation, and cancer progression. This article provides an in-depth analysis of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of JNK Pathway

The JNK signaling pathway is part of the mitogen-activated protein kinase (MAPK) family and is activated by various stimuli, including stress signals, cytokines, and growth factors. It is known to influence cellular responses such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in several diseases, particularly cancer.

This compound functions by inhibiting the activity of JNK enzymes, thereby disrupting the signaling cascade that leads to cell proliferation and survival. The compound induces early-stage apoptosis in cancer cells and causes cell cycle arrest at the G2/M phase. Additionally, it has been shown to slightly inhibit beclin-1 production in K562 leukemia cells, indicating its potential role in autophagy regulation .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively reduces cell viability and colony formation in various cancer cell lines. For instance:

- Cell Lines Tested : K562 (leukemia), MDA-MB-231 (breast cancer), and HCT116 (colon cancer).

- Effects Observed :

- Induction of apoptosis (early-stage) was confirmed through annexin V staining.

- Cell cycle analysis revealed a significant accumulation of cells in the G2/M phase upon treatment with this compound.

| Cell Line | IC50 (µM) | Apoptosis Induction | Cell Cycle Arrest |

|---|---|---|---|

| K562 | 5.2 | Yes | G2/M |

| MDA-MB-231 | 7.4 | Yes | G2/M |

| HCT116 | 6.1 | Yes | G2/M |

In Vivo Studies

Animal models have further validated the efficacy of this compound. In a xenograft model using MDA-MB-231 cells:

- Treatment Protocol : Mice were treated with this compound at a dosage of 30 mg/kg daily.

- Results :

- Tumor growth was significantly inhibited compared to control groups.

- Histological analysis revealed reduced tumor cell proliferation and increased apoptosis within treated tumors.

Case Studies

- Colorectal Cancer : A recent study highlighted the role of USP14 in colorectal cancer progression through stabilization of JNK. The inhibition of JNK by compounds like this compound could potentially disrupt this feedback loop, leading to reduced tumor growth and improved patient outcomes .

- Triple-Negative Breast Cancer (TNBC) : Similar studies have shown that targeting the JNK pathway can suppress tumor growth in TNBC models. The use of JNK inhibitors like this compound may offer a novel therapeutic approach for patients with limited treatment options .

Properties

Molecular Formula |

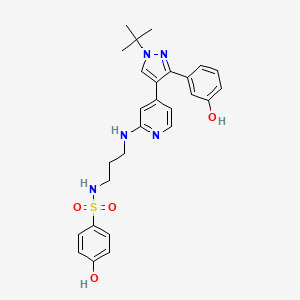

C27H31N5O4S |

|---|---|

Molecular Weight |

521.6 g/mol |

IUPAC Name |

N-[3-[[4-[1-tert-butyl-3-(3-hydroxyphenyl)pyrazol-4-yl]pyridin-2-yl]amino]propyl]-4-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C27H31N5O4S/c1-27(2,3)32-18-24(26(31-32)20-6-4-7-22(34)16-20)19-12-15-29-25(17-19)28-13-5-14-30-37(35,36)23-10-8-21(33)9-11-23/h4,6-12,15-18,30,33-34H,5,13-14H2,1-3H3,(H,28,29) |

InChI Key |

DXOOEWGOXWQIJI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C=C(C(=N1)C2=CC(=CC=C2)O)C3=CC(=NC=C3)NCCCNS(=O)(=O)C4=CC=C(C=C4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.